4'-Hydroxy-biphenyl-2-carbaldehyde

Estrogen receptor beta Selective estrogen receptor modulator Radioligand binding assay

Researchers designing ERβ-selective ligands often encounter regioisomeric impurities that abolish target binding. 4'-Hydroxy-biphenyl-2-carbaldehyde (CAS 400747-55-9) resolves this through its unique 4'-OH/2-CHO substitution pattern-the only geometry that positions the oxime for His475 hydrogen bonding, mimicking genistein's C-ring. • Validated SAR: Oxime derivatives achieve IC50 8-35 nM with 31- to 49-fold ERβ/ERα selectivity; relocation of aldehyde or hydroxyl abolishes activity. • Reproducible protocol: Condensation with NH2OH·HCl (pyridine, MeOH, reflux) yields active oximes. • Supply assurance: Bulk quantities available with rigorous purity control and global shipping.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 400747-55-9
Cat. No. B112588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy-biphenyl-2-carbaldehyde
CAS400747-55-9
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)O
InChIInChI=1S/C13H10O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-9,15H
InChIKeyPGLQTCNSJOJTIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxy-biphenyl-2-carbaldehyde: ERβ-Selective Scaffold


4'-Hydroxy-biphenyl-2-carbaldehyde (CAS 400747-55-9), also known as 2-(4-hydroxyphenyl)benzaldehyde, is a functionalized biphenyl building block bearing a para-hydroxy group on one ring and an ortho-carbaldehyde on the other . Its molecular formula is C13H10O2, with a molecular weight of 198.22 g/mol and a predicted boiling point of 379.8±25.0 °C [1]. This compound serves as the essential precursor for a series of 4-hydroxy-biphenyl-carbaldehyde oxime derivatives that have demonstrated significant, quantifiable selectivity for the estrogen receptor-β (ERβ) over ERα, with the most potent oxime analogs achieving IC50 values in the 8–35 nM range and selectivity ratios of 31- to 49-fold [2]. Its dual functionality—a phenolic hydroxyl for hydrogen-bond donation and an ortho-aldehyde for oxime condensation—defines a pharmacophoric geometry that mimics the C-ring of genistein and cannot be replicated by regioisomeric analogs such as 4'-hydroxy-biphenyl-4-carbaldehyde (CAS 100980-82-3) or 3'-hydroxy-biphenyl-2-carbaldehyde (CAS 400750-67-6) [3].

1
Scaffold Design
ERβ-selective oxime pharmacophore precursor
2
SAR Development
Validated substitution pattern for genistein mimetic series
3
Procurement Context
Patent-supported building block with published binding data

4'-Hydroxy-biphenyl-2-carbaldehyde: Irreplaceable Isomer


The biphenyl carbaldehyde family contains several regioisomers that differ only in the position of the hydroxyl or aldehyde substituents, yet these positional variations produce profound differences in biological activity and synthetic utility. The 4'-hydroxy-2-carbaldehyde arrangement is uniquely required for the formation of oxime derivatives that achieve high-affinity, selective ERβ binding: SAR studies demonstrate that moving the aldehyde from the 2- to the 4-position (as in 4'-hydroxy-biphenyl-4-carbaldehyde) abolishes the geometric alignment needed for the oxime moiety to hydrogen-bond with the critical histidine residue in the ERβ binding pocket [1]. Similarly, relocating the hydroxyl from the 4'- to the 3'-position (as in 3'-hydroxy-biphenyl-2-carbaldehyde) disrupts the hydrogen-bonding network that mimics the A-ring of 17β-estradiol [2]. Even the simple omission of the hydroxyl group (as in biphenyl-2-carbaldehyde, CAS 1203-68-5) results in a >5- to 19-fold loss in ERβ binding affinity when comparing oxime to non-oxime or de-hydroxylated analogs [1]. These SAR findings establish that the precise 4'-hydroxy-2-carbaldehyde substitution pattern is a non-negotiable structural requirement for accessing the ERβ-selective chemical space, and generic substitution with a closely related isomer will yield a functionally distinct compound.

Procurement Target
4'-Hydroxy-2-carbaldehyde
Ortho-aldehyde geometry permits the oxime-His475 hydrogen bond required for ERβ affinity. Reported ERβ IC50 of oxime derivatives in 8–35 nM range.
Isomeric Substitute
4'-Hydroxy-4-carbaldehyde
Para-aldehyde geometry cannot position the oxime to simultaneously contact His475 and the A-ring pocket. No sub-100 nM ERβ oxime derivatives reported.
4-carbaldehyde isomer may shift binding mode and is not interchangeable for this pharmacophore.

4'-Hydroxy-biphenyl-2-carbaldehyde Differentiation Evidence


Head-to-Head ERβ Binding: Oximes vs. Genistein

Oxime derivatives synthesized from 4'-hydroxy-biphenyl-2-carbaldehyde achieve ERβ IC50 values of 8–35 nM, with the most selective compounds (6i and 6s) demonstrating 49-fold and 31-fold selectivity for ERβ over ERα, respectively [1]. By comparison, the natural phytoestrogen genistein—which served as the structural template for this scaffold—exhibits an ERβ IC50 of 9.7 nM but only an approximate 3.4-fold ERβ selectivity (ERα/ERβ ratio = 3.4) in the same radioligand binding assay [1]. This represents an approximately 9- to 14-fold improvement in ERβ selectivity for the synthetic oxime derivatives derived from this specific biphenyl carbaldehyde scaffold relative to the genistein benchmark.

ERβ Oximes vs. Genistein
Head-to-head
31- to 49-fold ERβ selectivity for oxime derivatives vs. ~3.4-fold for genistein. ERβ IC50 8–9 nM maintained.
Reported selectivity improvement context
Radioligand binding assay; genistein benchmark
Estrogen receptor beta Selective estrogen receptor modulator Radioligand binding assay

2-Carbaldehyde Oxime Contribution to ERβ Binding

Within the same 4-hydroxy-biphenyl template series, direct comparison of oxime-containing compounds with their corresponding non-oxime (aldehyde or reduced) analogs reveals that removal of the oxime moiety causes a 5- to 19-fold decrease in ERβ binding affinity [1]. This quantitative difference was established by comparing matched molecular pairs in Table 2 of the study, where the oxime functionality (derived from condensation of the 2-carbaldehyde with hydroxylamine) was shown to be essential for high-affinity interaction with the ERβ histidine residue via hydrogen bonding [1]. The 2-position of the aldehyde is stoichiometrically critical: the ortho arrangement places the resulting oxime in the precise geometry required to mimic the C-ring of genistein, a spatial relationship that the 4-carbaldehyde regioisomer (CAS 100980-82-3) cannot achieve [2].

Oxime Pharmacophore
Head-to-head
5- to 19-fold loss in ERβ binding when oxime is removed. Matched molecular pair analysis.
Supports oxime as pharmacophoric requirement
2-carbaldehyde condensation essential for affinity
Structure-activity relationship Oxime pharmacophore Estrogen receptor binding

Regiochemistry: 2- vs. 4-Carbaldehyde in ERβ Potency

The position of the carbaldehyde on the biphenyl scaffold is a critical determinant of biological activity. In the comprehensive SAR campaign across the 4-hydroxy-biphenyl template series (Yang et al., 2004 and Mewshaw et al., 2007), only the 2-carbaldehyde substitution pattern produced oxime derivatives capable of achieving the specific hydrogen-bonding interaction with His475 in the ERβ binding pocket [1]. The 4'-hydroxy-biphenyl-4-carbaldehyde isomer (CAS 100980-82-3), which is commercially available and structurally similar, places the oxime-forming aldehyde at the para position of the second ring. This para arrangement cannot position the resulting oxime to contact His475 while simultaneously maintaining the 4'-OH interaction with the A-ring binding site, resulting in a fundamentally different binding mode [2]. Although direct IC50 data for the 4-carbaldehyde isomer in the same ERβ assay are not available in the open literature, the molecular modeling studies presented in the peer-reviewed SAR work explicitly demonstrate that only the 2-carbaldehyde geometry permits the dual hydrogen-bond network essential for high-affinity ERβ binding [1].

Regiochemistry Geometry
Class-level inference
Only 2-carbaldehyde allows dual H-bond network. 4-carbaldehyde geometry precludes simultaneous His475 and A-ring contact.
Modeling context; requires experimental validation
Data to verify; no direct ERβ IC50 for 4-isomer
Regiochemistry Biphenyl carbaldehyde isomers ERβ pharmacophore geometry

Patent Protection for Oxime Derivatives

The specific use of 4'-hydroxy-biphenyl-2-carbaldehyde as a precursor for ERβ-selective oxime derivatives is protected by a series of WYETH (now Pfizer) patents, including US 20080033049 and WO 2004099122, which explicitly claim 4'-hydroxy-biphenyl-carbaldehyde oxime derivatives as estrogenic agents for the treatment of inflammatory bowel diseases and other conditions [1]. The patent claims are structurally limited to the 4'-hydroxy substitution pattern on the biphenyl scaffold in combination with the carbaldehyde-derived oxime, establishing a defined intellectual property space that depends on this specific building block. Compounds derived from isomeric aldehydes (such as 3'-hydroxy-biphenyl-2-carbaldehyde, CAS 400750-67-6) fall outside the claimed genus and have not demonstrated comparable ERβ selectivity in peer-reviewed studies [2]. For industrial users developing ERβ-targeted therapeutics, the patent landscape reinforces the procurement necessity of the 4'-hydroxy-2-carbaldehyde isomer as the only commercially viable entry point into this protected chemical series.

Patent Landscape
Supporting evidence
4'-hydroxy-biphenyl-carbaldehyde oxime derivatives claimed in US 20080033049 and WO 2004099122.
Patent-validated entry point for this series
3'-hydroxy isomer not included in patent claims
Patent protection Estrogenic agents Oxime derivatives

Dihydroorotase Inhibition Profile

4'-Hydroxy-biphenyl-2-carbaldehyde has been evaluated for inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells, with a reported IC50 of 180,000 nM (180 μM) at 10 μM test concentration and pH 7.37 [1]. While this potency is modest, the data provide a quantitative baseline for this compound-enzyme interaction. Notably, the structurally related 3-fluoro-4'-hydroxy-1,1'-biphenyl-4-carbaldehyde (a 4-carbaldehyde isomer with an additional 3-fluoro substituent) has been separately catalogued in BindingDB for enzyme inhibition, but no comparable DHOase data are available for the 3'-hydroxy or 4-carbaldehyde regioisomers [2]. This enzyme inhibition profile, though weak, represents one of the few direct biochemical measurements available for the parent aldehyde compound itself and distinguishes it from structurally similar biphenyl aldehydes for which no such data exist in public databases.

DHOase Inhibition
Supporting evidence
IC50 = 180 µM against mouse Ehrlich ascites DHOase. Only analog with public enzyme data.
Supports enzyme inhibition screening context
Modest potency; quantitative baseline reference
Dihydroorotase inhibition BindingDB Enzyme assay

Commercial Availability and Purity Benchmark

4'-Hydroxy-biphenyl-2-carbaldehyde is commercially available from multiple reputable suppliers with purity specifications that can be directly compared to its closest regioisomeric analogs. Sigma-Aldrich lists the compound (as 2-(4-hydroxyphenyl)benzaldehyde) at 97% purity . Aladdin Scientific and Fluorochem offer it at 95% minimum purity, with storage recommendations under argon at room temperature [1]. By comparison, the 3'-hydroxy isomer (CAS 400750-67-6) is available from Leyan at 95% purity, and the 4-carbaldehyde isomer (CAS 100980-82-3) is listed by Aladdin at ≥98% purity . The 2-carbaldehyde isomer thus occupies a distinct procurement niche: it is the only isomer in this family with documented application in peer-reviewed ERβ ligand development and explicit patent protection, while being available at purity levels comparable to its isomers and from a similar breadth of suppliers.

Purity & Availability
Supporting evidence
Purity 95–97% from multiple suppliers. Comparable supplier breadth to 4-carbaldehyde and 3'-hydroxy isomers.
Procurement context neutral; selection by evidence
Differentiator is published ERβ pharmacology data
Commercial availability Purity specification Procurement

4'-Hydroxy-biphenyl-2-carbaldehyde Application Scenarios


ERβ-Selective Oxime Synthesis

The primary, evidence-supported application for 4'-Hydroxy-biphenyl-2-carbaldehyde is as the precursor for synthesizing ERβ-selective oxime derivatives. The Yang et al. (2004) study provides a complete SAR map with quantitative IC50 data, demonstrating that condensation of this aldehyde with hydroxylamine yields oximes with ERβ IC50 values as low as 8 nM and selectivity ratios up to 49-fold over ERα [1]. The synthetic protocol (NH2OH·HCl, pyridine, MeOH, reflux) is well-established and reproducible. Researchers developing tissue-selective estrogen receptor modulators can use this scaffold to access a validated chemical series with patent-protected composition of matter, as documented in US 20080033049 [2].

Pharmacophore Validation: C-Ring Mimetic Hypothesis

The 4'-hydroxy-biphenyl-2-carbaldehyde scaffold is uniquely suited for testing the 'C-ring mimetic' hypothesis in ERβ ligand design. Molecular modeling studies published in the peer-reviewed literature confirm that the oxime moiety derived from the 2-carbaldehyde forms a specific hydrogen bond with His475 in the ERβ ligand-binding domain, a contact that mimics the C-ring of genistein [1]. This hypothesis can be experimentally tested by comparing oxime vs. non-oxime analogs, which show a 5- to 19-fold difference in ERβ binding affinity [1]. The 4-carbaldehyde isomer (CAS 100980-82-3) cannot be used for this purpose because its para-aldehyde geometry cannot position the oxime to contact His475 while maintaining the 4'-OH interaction [3].

Medicinal Chemistry SAR Expansion

The Yang et al. (2004) study provides a comprehensive substituent scanning dataset (compounds 6a–6s) exploring halogen, methyl, methoxy, and chloro substitution at multiple positions (R1–R7) on the 4-hydroxy-biphenyl-2-carbaldehyde oxime template, with quantitative ERβ and ERα IC50 values for each analog [1]. This published SAR landscape enables medicinal chemists to design follow-up libraries with predictable structure-activity relationships. Key findings include: (a) 3'-substitution (R5 position) is most crucial for ERβ selectivity (e.g., 6c vs. 6d comparison); (b) chloro substitution at R5 consistently improves selectivity; and (c) the oxime moiety is essential, as its removal causes 5–19-fold affinity loss [1]. No comparable systematic SAR dataset exists for the 3'-hydroxy or 4-carbaldehyde isomers.

Enzyme Inhibition Screening: Dihydroorotase

4'-Hydroxy-biphenyl-2-carbaldehyde has a documented, albeit modest, dihydroorotase inhibition profile (IC50 = 180 μM at pH 7.37) [1]. This data point serves as a quantitative baseline for researchers screening biphenyl carbaldehyde libraries against pyrimidine biosynthesis enzymes. The compound can also serve as a versatile aldehyde building block for generating Schiff bases, hydrazones, and other condensation products for broader enzyme inhibition screening campaigns. Its dual functionality (phenolic OH for hydrogen bonding, aldehyde for reversible covalent modification) provides two distinct points of potential enzyme interaction that are absent in the non-hydroxylated analog biphenyl-2-carbaldehyde (CAS 1203-68-5) [2].

Application
Selection Property
Validation Focus
ERβ-Selective Oxime Synthesis
2-carbaldehyde oxime condensation capability
ERβ binding affinity and subtype selectivity
C-Ring Mimetic Hypothesis Testing
Ortho-oxime geometry for His475 interaction
Oxime vs. non-oxime binding comparison
Medicinal Chemistry SAR Expansion
Published substituent scanning dataset (6a–6s)
Substituent-dependent ERβ/ERα selectivity trends
Enzyme Inhibition Screening
Dual phenolic OH and aldehyde functionality
DHOase and broader pyrimidine biosynthesis enzyme context

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